5-Amino-4-methyl-1-pentylpyridin-2(1h)-one
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Overview
Description
5-Amino-4-methyl-1-pentylpyridin-2(1h)-one is a synthetic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound’s unique structure makes it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-pentylpyridin-2(1h)-one typically involves multi-step organic reactions. One common method might include the alkylation of a pyridine derivative followed by amination and subsequent functional group modifications. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as the use of high-pressure reactors and automated control systems, ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methyl-1-pentylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Amino-4-methyl-1-pentylpyridin-2(1h)-one exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating biochemical pathways. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine: A simpler pyridine derivative with different functional groups.
5-Aminopyridine: Lacks the pentyl and methyl groups, leading to different chemical properties.
2-Pentylpyridine: Similar alkyl chain but different functional groups.
Uniqueness
5-Amino-4-methyl-1-pentylpyridin-2(1h)-one’s unique combination of functional groups and alkyl chains makes it distinct from other pyridine derivatives
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-amino-4-methyl-1-pentylpyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-3-4-5-6-13-8-10(12)9(2)7-11(13)14/h7-8H,3-6,12H2,1-2H3 |
InChI Key |
YTJYPMWOCCPMFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C(=CC1=O)C)N |
Origin of Product |
United States |
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